2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one
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Overview
Description
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxy and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common method includes the coupling of substituted benzene derivatives followed by functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,5-dipropylbiphenyl: Similar structure but lacks the ketone group.
4-Hydroxy-1,5-dipropylbiphenyl: Hydroxy group positioned differently on the biphenyl core.
1,5-Dipropylbiphenyl-4-one: Lacks the hydroxy group.
Uniqueness
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
677703-81-0 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(2-hydroxy-5-propylphenyl)-4-propylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H22O2/c1-3-5-14-6-7-17(20)16(13-14)18(10-4-2)11-8-15(19)9-12-18/h6-9,11-13,20H,3-5,10H2,1-2H3 |
InChI Key |
ZJPNEHXLCFAYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2(C=CC(=O)C=C2)CCC |
Origin of Product |
United States |
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